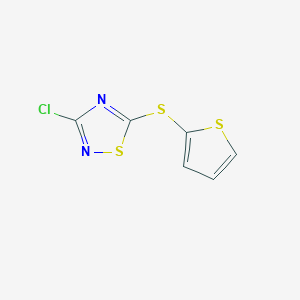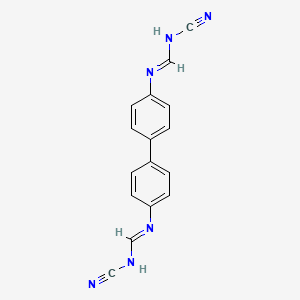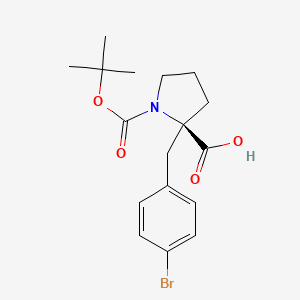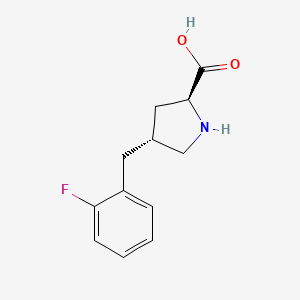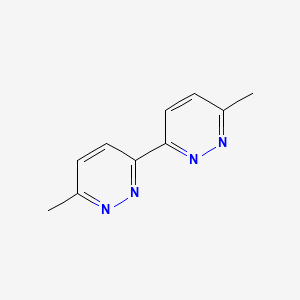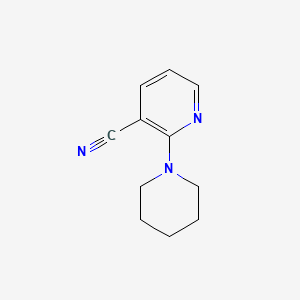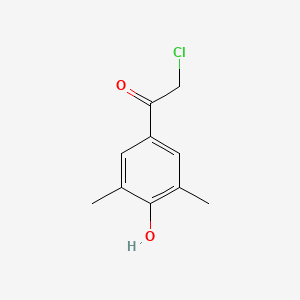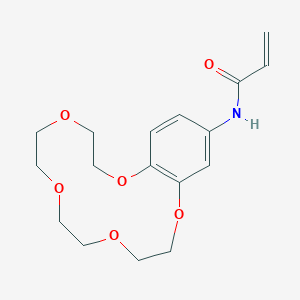
N-(2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-Benzopentaoxacyclopentadecin-15-yl)prop-2-enamid
Übersicht
Beschreibung
N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H23NO6 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Lithiumisotopen-Trennung
Benzo-15-Krone-5 kann bei der Synthese eines Phenol-basierten Benzo-15-Krone-5-Etherharzes verwendet werden, das weiter zur Trennung von Lithiumisotopen eingesetzt wird. Dieser Prozess beruht auf der selektiven Absorption des Li-6-Isotops .
Kalium-sensitive Hydrogele
Diese Verbindung wird als Host-Comonomer in das Netzwerk von Poly(N-Isopropylacrylamid)-basierten Hydrogelen eingebaut, um Kaliumionen zu erkennen .
Chemische Synthese
Es dient aufgrund seiner spezifischen Bindungseigenschaften mit bestimmten Ionen als Reaktant in verschiedenen chemischen Syntheseprozessen .
Ionen-Erkennungsmaterialien
4-Acryloylamidobenzo-15-Krone-5 wird zur Herstellung von Materialien verwendet, die spezifische Ionen erkennen und binden können, die in Sensoren und Trenntechnologien eingesetzt werden können .
Forschung und Entwicklung
Die Verbindung ist zum Kauf für die Verwendung in Forschungs- und Entwicklungsaktivitäten erhältlich, was ihre Nützlichkeit in experimentellen und Laborumgebungen belegt .
Sicherheitsdatenblatt (SDB) - Informationen
Ein SDB enthält detaillierte Informationen zum Umgang, zur Lagerung und zu Notfallmaßnahmen im Zusammenhang mit der Verbindung, die für sichere Laborpraktiken unerlässlich sind .
MilliporeSigma - Benzo-15-Krone-5 NIST - 1,4,7,10,13-Benzopentaoxacyclopentadecin RSC Publishing - Kalium-sensitive Hydrogele Cole-Parmer - 4-Acryloylamidobenzo-15-Krone-5 Fisher Scientific - Sicherheitsdatenblatt
Wirkmechanismus
Target of Action
The primary target of the compound 4-ACRYLOYLAMIDOBENZO-15-CROWN-5 is potassium ions . This compound is a crown ether derivative, and crown ethers are known for their ability to form complexes with cations, particularly alkali metal ions such as potassium .
Mode of Action
The compound interacts with its target, potassium ions, through a process known as host-guest complexation . In this process, the crown ether forms a cyclic structure that can encapsulate the potassium ion, forming a stable complex . This interaction results in the recognition and binding of potassium ions, which can influence various biochemical processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence and concentration of potassium ions in the environment would directly impact the compound’s ability to form complexes . Additionally, factors such as temperature, pH, and the presence of other ions could also influence the compound’s stability and activity.
Eigenschaften
IUPAC Name |
N-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-2-17(19)18-14-3-4-15-16(13-14)24-12-10-22-8-6-20-5-7-21-9-11-23-15/h2-4,13H,1,5-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUGEBFUAYSFHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)OCCOCCOCCOCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369233 | |
| Record name | ST50759497 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68865-30-5 | |
| Record name | ST50759497 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


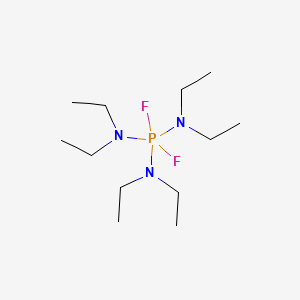
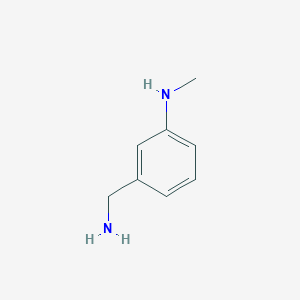
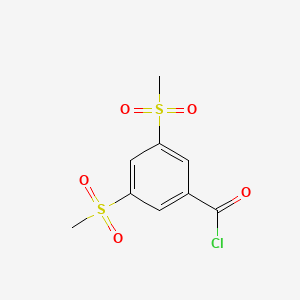
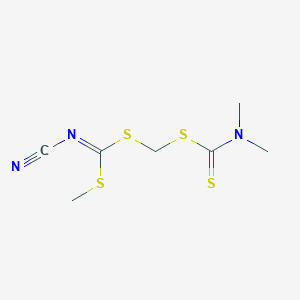
![Benzyl [3-oxo-3-(4-methylphenyl)prop-1-enyl]cyanocarbonimidodithioate](/img/structure/B1596912.png)
